2-Amino-N-(2-iodo-benzyl)-acetamide
Description
2-Amino-N-(2-iodo-benzyl)-acetamide is a halogenated acetamide derivative characterized by a benzyl group substituted with an iodine atom at the ortho position and an acetamide moiety linked to a primary amine. Its molecular formula is C₈H₉IN₂O, with a molecular weight of 276.08 g/mol (calculated from atomic masses). The iodine substituent introduces steric bulk and polarizability, which may enhance binding affinity in biological systems through halogen bonding .
The synthesis of such compounds typically involves coupling reactions between halogenated benzylamines and activated acetamide precursors. For example, and describe protocols for preparing similar derivatives using Fischer esterification and amide bond formation .
Properties
IUPAC Name |
2-amino-N-[(2-iodophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-4-2-1-3-7(8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKKUGMVAZQNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-iodo-benzyl)-acetamide typically involves the reaction of 2-iodobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-iodobenzylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 2-iodobenzylamine is added dropwise to a solution of acetic anhydride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-iodo-benzyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine substituent can be reduced to form the corresponding benzylamine derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzylamine derivatives.
Substitution: Hydroxyl or alkyl-substituted benzyl derivatives.
Scientific Research Applications
2-Amino-N-(2-iodo-benzyl)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-iodo-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
This could enhance binding to hydrophobic pockets in enzymes or receptors . In contrast, the 2-fluoro analog (C₈H₉FN₂O) exhibits higher electronegativity, favoring dipole interactions but lacking the steric bulk of iodine .
Functional Group Diversity: The thiophene-containing analog (C₁₅H₁₅ClN₂O₂S) introduces a sulfur heterocycle, enabling π-stacking interactions and altered solubility profiles .
However, the iodine substituent may reduce metabolic stability compared to smaller halogens .
Synthetic Accessibility :
- Iodination steps (e.g., electrophilic substitution) required for the target compound are more challenging than fluorination or chlorination, contributing to its discontinued commercial status .
Biological Activity
2-Amino-N-(2-iodo-benzyl)-acetamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound includes:
- An amino group (-NH2)
- A benzyl moiety with an iodine substituent
- An acetamide backbone
This structure is crucial for its biological activity as it influences the compound's interaction with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways.
- Gene Expression Alteration : The compound may affect the expression of genes involved in cell growth and differentiation.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Streptococcus faecalis | 4 μg/mL |
| Methicillin-resistant S. aureus | 4 μg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored through in vitro studies. The following table summarizes the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 16.38 ± 0.98 |
| A549 (lung cancer) | >100 |
The cytotoxic effects are attributed to its lipophilicity and structural characteristics that enhance membrane permeability, allowing effective transmembrane diffusion and interaction with cancer cells .
Case Studies
- Antimicrobial Study : A study on the efficacy of various compounds against Staphylococcus aureus revealed that derivatives similar to this compound exhibited inhibition zones comparable to standard antibiotics.
- Anticancer Research : Research focusing on the MDA-MB-231 cell line demonstrated that compounds with structural similarities showed significant antiproliferative effects, suggesting potential use in breast cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
